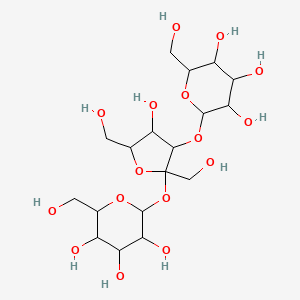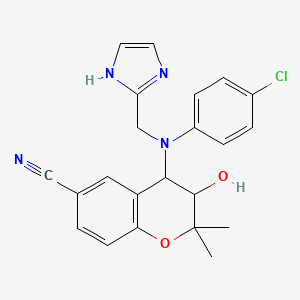
Hexopyranosyl-(1->3)hex-2-ulofuranosyl hexopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexopyranosyl-(1->3)hex-2-ulofuranosyl hexopyranoside is a disaccharide formed by hexopyranoside and hex-2-ulofuranose units joined by an acetal oxygen bridge from the hemiacetal of hexopyranoside to the hemiketal of hex-2-ulofuranose . This compound is a glycosyl glycoside and has been identified as a bacterial metabolite .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexopyranosyl-(1->3)hex-2-ulofuranosyl hexopyranoside can be synthesized through various methods. One common approach involves the extraction from natural sources such as the aerial parts of Capparis decidua . The plant material is dried, powdered, and extracted using cold maceration with 80% methanol for 48 hours . The compound is then isolated and identified using spectroscopic techniques, including X-ray crystallography .
Industrial Production Methods: Industrial production methods for Hexopyranosyl-(1->3)hex-2-ulofuranosyl hexopyranoside are not well-documented. the extraction and isolation process from natural sources can be scaled up for industrial purposes. The use of advanced chromatographic techniques and large-scale extraction methods can facilitate the production of this compound in larger quantities.
Chemical Reactions Analysis
Types of Reactions: Hexopyranosyl-(1->3)hex-2-ulofuranosyl hexopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in the reactions of Hexopyranosyl-(1->3)hex-2-ulofuranosyl hexopyranoside include acetonitrile, isopropanol, and water mixtures . The reactions are typically carried out under controlled conditions, such as low temperatures and specific pH levels, to ensure the desired outcomes.
Major Products Formed: The major products formed from the reactions of Hexopyranosyl-(1->3)hex-2-ulofuranosyl hexopyranoside depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
Hexopyranosyl-(1->3)hex-2-ulofuranosyl hexopyranoside has various scientific research applications. In chemistry, it is used as a model compound for studying glycosidic linkages and carbohydrate chemistry . In biology, it serves as a bacterial metabolite and is involved in metabolic reactions in bacteria In industry, it can be used in the production of functional foods and nutraceuticals .
Mechanism of Action
The mechanism of action of Hexopyranosyl-(1->3)hex-2-ulofuranosyl hexopyranoside involves its interaction with specific molecular targets and pathways. As a glycosyl glycoside, it participates in glycosylation reactions and can modulate various biological processes. The exact molecular targets and pathways involved are still under investigation, but its role as a bacterial metabolite suggests its involvement in bacterial metabolic pathways .
Comparison with Similar Compounds
Hexopyranosyl-(1->3)hex-2-ulofuranosyl hexopyranoside can be compared with other similar compounds, such as Hex-2-ulofuranosyl hexopyranosyl-(1->6)hexopyranoside . These compounds share similar structural features but differ in the position of the glycosidic linkage. The unique (1->3) linkage in Hexopyranosyl-(1->3)hex-2-ulofuranosyl hexopyranoside distinguishes it from other glycosyl glycosides and contributes to its specific properties and applications.
List of Similar Compounds:- Hex-2-ulofuranosyl hexopyranosyl-(1->6)hexopyranoside
- Hex-2-ulofuranosyl hexopyranosyl-(1->2)hexopyranoside
This detailed article provides an overview of Hexopyranosyl-(1->3)hex-2-ulofuranosyl hexopyranoside, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[4-hydroxy-2,5-bis(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-5-8(23)11(26)13(28)16(30-5)32-15-10(25)7(3-21)33-18(15,4-22)34-17-14(29)12(27)9(24)6(2-20)31-17/h5-17,19-29H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIZNVHXZXRPDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(OC2(CO)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871782 |
Source


|
| Record name | Hexopyranosyl-(1->3)hex-2-ulofuranosyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-(2-(((4-(N-((hexan-2-yloxy)carbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-YL)-1H-benzo[D]imidazole-5-carboxamido)propanoate](/img/structure/B13389056.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-ethoxybutanoic acid](/img/structure/B13389058.png)
![23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione;methanesulfonic acid](/img/structure/B13389062.png)
![5-Chloro-N-[(1S,2R)-2-hydroxy-3-(methoxymethylamino)-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide; GPi 819](/img/structure/B13389070.png)



![Methyl 7-[3-(4-fluorophenyl)-1-isopropyl-2,3-dihydroindol-2-YL]-3,5-dihydroxyhept-6-enoate](/img/structure/B13389097.png)


![[3-nitro-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]carbamate](/img/structure/B13389118.png)
![(3aR,4S,6R,6aR)-2,2-dimethyl-6-((4-methylbenzoyloxy)methyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl 4-methylbenzoate](/img/structure/B13389132.png)

